N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound with a molecular formula of C18H20N2O2S and a molecular weight of 328.43. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s known that thiq-based compounds can influence various biochemical pathways, leading to downstream effects that can impact various biological processes .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of many compounds .
Biochemical Analysis
Biochemical Properties
It is known that THIQ-based compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the isobutyryl group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the thiophene-2-carboxamide moiety: This step involves the coupling of the tetrahydroquinoline derivative with thiophene-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)
Major Products
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the isobutyryl and thiophene-2-carboxamide groups.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene moieties but different substituents on the carboxamide group.
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of the tetrahydroquinoline core, isobutyryl group, and thiophene-2-carboxamide moiety, which imparts distinct biological and chemical properties .
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core combined with a thiophene moiety and an isobutyryl group. This unique structure contributes to its solubility and biological activity. The molecular formula is C20H22N2O2S, indicating the presence of nitrogen and sulfur, which may play crucial roles in its biological interactions.
Anticonvulsant Activity
Research has indicated that derivatives of tetrahydroquinoline, including this compound, exhibit anticonvulsant properties. A study published in "Bioorganic & Medicinal Chemistry" highlighted that certain derivatives showed significant efficacy in maximal electroshock seizure (MES) models in mice, suggesting potential for epilepsy treatment. Further investigation is necessary to elucidate the mechanisms by which these compounds exert their anticonvulsant effects.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes. For instance, it may interact with phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels within cells. Selective inhibition of PDE4 has been linked to anti-inflammatory effects and improved respiratory function in preclinical models . The structural features of this compound may enhance its binding affinity to these targets.
Study on Antitumor Activity
A notable study evaluated the antitumor activity of various tetrahydroquinoline derivatives. Compounds were assessed for their cytotoxic effects against cancer cell lines. The findings suggested that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating superior efficacy . While specific data on this compound was not detailed in this study, the overall trend supports further exploration of this compound's anticancer potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |
7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |
This table illustrates how variations in functional groups can influence the biological activity and therapeutic potential of similar compounds.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-11-14(7-8-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVSURMBMBVDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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